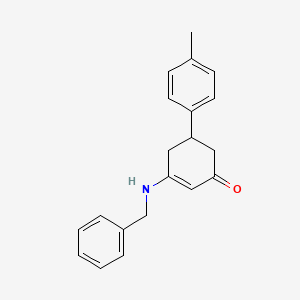
1-(4-chloro-2-nitrophenyl)-4-(2,4-dichlorobenzoyl)piperazine
Übersicht
Beschreibung
1-(4-chloro-2-nitrophenyl)-4-(2,4-dichlorobenzoyl)piperazine (CNBDP) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a piperazine derivative that has been synthesized through a multi-step process. CNBDP has shown potential as a useful tool for studying various biochemical and physiological processes in the body.
Wirkmechanismus
1-(4-chloro-2-nitrophenyl)-4-(2,4-dichlorobenzoyl)piperazine is known to bind to certain proteins and enzymes in the body, which can lead to changes in their activity. This binding can occur through various mechanisms, including covalent and non-covalent interactions. The exact mechanism of action of this compound is still being investigated.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been found to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular processes. This compound has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-chloro-2-nitrophenyl)-4-(2,4-dichlorobenzoyl)piperazine in lab experiments is its specificity. It can be used to target specific enzymes and proteins, which can help researchers to better understand their function. However, one limitation of using this compound is its potential toxicity. It is important to carefully monitor the concentration of this compound used in experiments to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-chloro-2-nitrophenyl)-4-(2,4-dichlorobenzoyl)piperazine. One potential application is in the development of new drugs for the treatment of various diseases. This compound has shown potential as a useful tool for identifying new drug targets and for screening potential drug candidates. Another potential direction for research is in the development of new methods for studying protein-protein interactions. This compound could be used to develop new assays for studying these interactions in vitro. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Wissenschaftliche Forschungsanwendungen
1-(4-chloro-2-nitrophenyl)-4-(2,4-dichlorobenzoyl)piperazine has shown potential as a useful tool for studying various biochemical and physiological processes in the body. It has been used in various scientific research studies to investigate the mechanism of action of certain enzymes and proteins. This compound has also been used to study the interaction between proteins and small molecules.
Eigenschaften
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3N3O3/c18-11-1-3-13(14(20)9-11)17(24)22-7-5-21(6-8-22)15-4-2-12(19)10-16(15)23(25)26/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYGTHFNJXBJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B3928135.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3928141.png)
![7-(4-butylpiperazin-1-yl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B3928146.png)
![N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3928150.png)
![2-bromo-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3928154.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B3928164.png)
![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B3928165.png)
![11-(3-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928174.png)

![1-(10H-phenothiazin-10-yl)-3-[(2-phenylethyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3928180.png)
![4-{4-[(2-hydroxyphenyl)amino]-1-phthalazinyl}-N,N-dimethylbenzamide](/img/structure/B3928191.png)

![7-benzoyl-11-(4-hydroxy-3,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928203.png)
